molecular formula C12H14ClNO3 B15167437 N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

Cat. No.: B15167437
M. Wt: 255.70 g/mol
InChI Key: ISIZQBRMZDWULV-UHFFFAOYSA-N
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Description

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a chloroacetyl group at position 2, a methoxy group at position 4, and a methyl group at position 4. This compound’s structural uniqueness lies in its combination of electron-withdrawing (chloroacetyl) and electron-donating (methoxy, methyl) groups, which may modulate its pharmacological and physicochemical properties .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

InChI

InChI=1S/C12H14ClNO3/c1-7-4-10(14-8(2)15)9(11(16)6-13)5-12(7)17-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

ISIZQBRMZDWULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)CCl)NC(=O)C

Origin of Product

United States

Preparation Methods

Direct Acylation of Substituted Anilines

The most widely reported method involves sequential acylation of 4-methoxy-5-methyl-1,2-phenylenediamine derivatives.

Procedure :

  • Primary acylation : React 2-amino-4-methoxy-5-methylphenol with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour to form N-(2-hydroxy-4-methoxy-5-methylphenyl)acetamide.
  • Chloroacetylation : Treat the intermediate with chloroacetyl chloride (1.2 eq) in toluene under reflux (110°C) for 4 hours, using triethylamine (2.5 eq) to neutralize HCl.

Reaction Equation :
$$
\text{C}9\text{H}{13}\text{NO}3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, toluene}} \text{C}{12}\text{H}{14}\text{ClNO}4 + \text{HCl} \quad \text{Yield: 68–72\%}
$$

Key Parameters :

  • Temperature : Exothermic reactions require cooling (<20°C) during reagent addition.
  • Solvent polarity : Toluene outperforms DMF in minimizing di-acylated byproducts (≤5% vs. 15–20%).

Directed Ortho Metalation (DoM) Strategy

For higher regiocontrol, lithiation-directed acylation is employed:

Steps :

  • Protect the aniline as acetamide using acetic anhydride in pyridine (80°C, 2 hours).
  • Generate lithium amide via LDA (−78°C, THF), directing deprotonation to the ortho position.
  • Quench with chloroacetyl chloride (−50°C), warming to room temperature over 3 hours.

Advantages :

  • Regioselectivity : >95% ortho substitution vs. 70–75% in classical acylation.
  • Byproduct reduction : Eliminates para-chloroacetyl isomers.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize microreactors for improved heat dissipation and mixing:

Conditions :

  • Reactors : Corning AFR module with 1.7 mL channel volume.
  • Flow rates : 0.5 mL/min (aniline stream), 0.3 mL/min (chloroacetyl chloride).
  • Residence time : 8 minutes at 90°C.

Performance Metrics :

Parameter Batch Process Flow Process
Yield 72% 88%
Purity (HPLC) 92% 98%
Throughput (kg/day) 15 47

Data adapted from industrial case studies.

Critical Process Parameters

Stoichiometric Ratios

Optimized molar ratios suppress side reactions:

  • Chloroacetyl chloride : 1.05–1.15 eq prevents excess reagent accumulation.
  • Triethylamine : 2.2–2.5 eq maintains pH 8–9, crucial for HCl neutralization.

Temperature Profile

Stage Optimal Range Deviation Impact
Acetylation 0–5°C <0°C: Incomplete reaction; >10°C: Hydrolysis
Chloroacetylation 105–110°C <100°C: Slow kinetics; >115°C: Decomposition

Purification and Characterization

Crystallization Optimization

Recrystallization solvent systems:

Solvent Combination Purity Gain Recovery Rate
Ethyl acetate/hexane 92% → 99% 85%
Methanol/water 90% → 97% 78%

Ethyl acetate/hexane (3:7 v/v) is preferred for minimal product loss.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃CO), 3.75 (s, 3H, OCH₃), 4.21 (s, 2H, ClCH₂CO), 6.92–7.25 (m, 2H, Ar-H).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Chromatographic Methods :

  • HPLC : C18 column, acetonitrile/0.1% H3PO4 (65:35), 1.0 mL/min, retention time 6.8 min.

Byproduct Mitigation Strategies

Common Impurities

Impurity Structure Source
Di-acylated derivative N,2-bis(chloroacetyl) compound Excess chloroacetyl chloride
Hydrolysis product 2-Hydroxyacetamide analog Moisture ingress

Removal Techniques

  • Adsorption chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient elution removes di-acylated impurities.
  • Azeotropic drying : Toluene reflux with molecular sieves reduces hydrolysis to <0.5%.

Emerging Methodologies

Enzymatic Acylation

Pilot studies using immobilized lipases (Candida antarctica B):

  • Conditions : 40°C, pH 7.5, tert-butanol solvent.
  • Performance : 82% yield, >99% regioselectivity, but 3× longer reaction time.

Photochemical Activation

UV-initiated (254 nm) reactions in flow reactors show promise:

  • Benefits : 50% reduction in chloroacetyl chloride usage.
  • Limitations : Requires quartz reactors, increasing capital costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .

Scientific Research Applications

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial and Antifungal Acetamide Derivatives
  • Compound 47 and 48 (): These derivatives contain benzo[d]thiazole-sulfonyl-piperazinyl groups and exhibit potent activity against gram-positive bacteria. Unlike the target compound, their activity stems from bulky heterocyclic substituents, which enhance interactions with microbial targets .
  • Target Compound : The absence of a piperazine or thiazole ring may limit its antimicrobial efficacy but could reduce toxicity risks associated with complex heterocycles.
Thiazole-Based Acetamides
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (): These derivatives showed selective cytotoxicity against A549 lung cancer cells (e.g., compound 4c , IC50 = 23.30 µM). The thiazole ring facilitates π-π stacking with biological targets, whereas the target compound’s phenyl ring may offer different binding modes due to steric and electronic differences .
17β-HSD2 Inhibitors
  • 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) (): This compound inhibits 17β-HSD2 (a steroid-metabolizing enzyme) via hydrophobic interactions and aromatic stacking. The target compound’s methoxy and methyl groups may enhance lipophilicity but lack the phenethyl chain critical for enzyme binding .

Structural and Functional Differences in Agrochemicals

  • Alachlor (): A chloroacetamide herbicide with a diethylphenyl group and methoxymethyl chain. Its herbicidal activity relies on the chloroacetyl group’s reactivity, similar to the target compound. However, alachlor’s larger substituents improve soil persistence, whereas the target’s compact structure may degrade faster .

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP Molecular Weight (g/mol) Reactivity Profile
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide ~2.5 270.72 High (Cl-acetyl)
2-chloro-N-(pyrazin-2-yl)acetamide 1.8 215.65 Moderate (heteroaromatic)
Alachlor 3.1 269.77 High (soil-stable)

Research Findings and Implications

  • Antimicrobial Potential: While the target compound lacks the heterocyclic substituents of ’s active derivatives, its chloroacetyl group could confer moderate activity against pathogens through protein alkylation .
  • Enzyme Inhibition : Structural analogs in suggest that introducing a second aromatic ring (e.g., phenethyl) enhances 17β-HSD2 inhibition. The target compound’s methoxy group may compensate by providing hydrophobic interactions .
  • Agrochemical Applications : Compared to alachlor, the target compound’s simpler structure might reduce environmental persistence but require formulation optimization for herbicidal efficacy .

Biological Activity

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloroacetyl group, a methoxy substituent, and an acetamide moiety. The synthesis of this compound typically involves the reaction of 4-methoxy-5-methylphenol with chloroacetyl chloride in the presence of a base to form the desired acetamide derivative.

Antimicrobial Activity

Research indicates that various acetamide derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of several acetamides, compounds demonstrated zones of inhibition ranging from 11 to 14 mm against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vivo models. In one study, compounds within this class were evaluated for their ability to reduce inflammation induced by acetic acid in rat models. The results indicated a significant reduction in inflammatory markers, suggesting that these compounds could serve as effective anti-inflammatory agents .

Anti-ulcer Activity

The compound's anti-ulcerogenic properties were assessed using models of peptic ulcer induced by alcohol and acetic acid. In these studies, this compound demonstrated a curative ratio significantly higher than standard treatments like omeprazole, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Case Studies and Experimental Findings

  • Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial activity of various acetamides. The results showed that compounds similar to this compound exhibited potent antibacterial activity with minimal cytotoxic effects on human cells.
  • Anti-inflammatory Effects : In a controlled study involving male Wistar rats, administration of the compound resulted in a marked decrease in inflammatory cytokines when compared to untreated controls. This suggests a possible mechanism through which the compound exerts its therapeutic effects .
  • Gastroprotective Mechanism : The gastroprotective effects were evaluated through histopathological examinations of gastric tissues post-treatment. The treated groups showed significantly reduced ulceration and improved mucosal healing compared to controls .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus, E. coli
Anti-inflammatoryReduced inflammatory markers in rat models
Anti-ulcerogenicHigher curative ratio than omeprazole

Q & A

(Basic) What are the standard synthetic routes for preparing N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution. Aromatic amines (e.g., 4-methoxy-5-methylaniline derivatives) react with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl. Reactions are conducted in polar aprotic solvents (e.g., dichloromethane) at 0–5°C to control exothermicity . Post-synthesis purification involves column chromatography or recrystallization. For optimization, monitor reaction progress via TLC and adjust stoichiometry to minimize side products. Evidence from analogous chloroacetamides suggests that inert atmospheres (N₂/Ar) improve yield by preventing oxidation .

(Basic) Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methoxy, methyl, and chloroacetyl groups) and confirms regiochemistry .
  • Mass Spectrometry (HRMS/ESI): Validates molecular weight and detects fragmentation patterns unique to the chloroacetyl moiety .
  • HPLC: Assesses purity (>95% for biological studies) and identifies impurities from incomplete substitution .
  • FTIR: Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, C-Cl ~750 cm⁻¹) .

(Basic) What preliminary biological screening data exist for this compound, and how should researchers interpret them?

Limited peer-reviewed data are available, but structurally related chloroacetamides show moderate antimicrobial and anticancer activity in vitro . For initial screening:

  • Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • Compare results to positive controls (e.g., doxorubicin for cancer, fluconazole for fungi).
  • Note that methoxy and chloro groups may enhance membrane permeability but require SAR studies to confirm .

(Advanced) How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like acylation. Tools like Gaussian or ORCA model solvent effects and identify optimal bases (e.g., triethylamine vs. pyridine) . Reaction path searches using the Artificial Force Induced Reaction (AFIR) method can propose alternative routes, reducing trial-and-error experimentation .

(Advanced) What mechanistic studies are recommended to elucidate the compound’s biological activity?

  • Molecular Docking: Screen against targets like EGFR or CYP450 using AutoDock Vina. Focus on the chloroacetyl group’s interaction with catalytic residues .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) for enzyme targets (e.g., proteases) under varied pH/temperature.
  • Metabolic Stability: Use liver microsomes to assess CYP-mediated degradation, correlating results with logP values .

(Advanced) How can researchers resolve contradictions in reported biological activity data across similar acetamides?

Discrepancies often arise from assay variability or structural nuances. Strategies include:

  • Structural Meta-Analysis: Compare substituent effects (e.g., para-methoxy vs. ortho-chloro) using datasets from PubChem or ChEMBL.
  • Replicate Studies: Standardize protocols (e.g., cell lines, incubation times) to isolate compound-specific effects.
  • Theoretical Modeling: Calculate electrostatic potential (MESP) maps to predict reactive sites influencing activity .

(Advanced) What advanced purification strategies are recommended for isolating high-purity samples?

  • Preparative HPLC: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve closely related impurities .
  • Crystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) via phase diagrams to enhance crystal yield.
  • Centrifugal Partition Chromatography (CPC): Effective for heat-sensitive compounds, leveraging polarity differences without solid-phase adsorption .

(Advanced) How can researchers design derivatives to improve pharmacokinetic properties?

  • Bioisosteric Replacement: Substitute the chloroacetyl group with trifluoroacetyl to enhance metabolic stability.
  • Prodrug Strategies: Introduce ester linkages for controlled hydrolysis in vivo.
  • LogP Optimization: Use ClogP calculators to balance hydrophobicity for improved absorption (target logP 2–4) .

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